molecular formula C10H9NO B8309876 4-(2-Methoxyethenyl)benzonitrile CAS No. 126675-96-5

4-(2-Methoxyethenyl)benzonitrile

Cat. No.: B8309876
CAS No.: 126675-96-5
M. Wt: 159.18 g/mol
InChI Key: ASUXXDULIDAXFE-UHFFFAOYSA-N
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Description

4-(2-Methoxyethenyl)benzonitrile is a chemical compound offered for research and development purposes. As a benzonitrile derivative, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The compound's structure, featuring an electron-withdrawing cyano group and an ethenyl ether moiety, makes it a potential intermediate for cyclization reactions and the development of heterocyclic compounds. Researchers value this compound for its potential application as a precursor in medicinal chemistry and drug discovery programs. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for ingestion or other personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

CAS No.

126675-96-5

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-(2-methoxyethenyl)benzonitrile

InChI

InChI=1S/C10H9NO/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3

InChI Key

ASUXXDULIDAXFE-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

A. Heterocyclic Derivatives

  • 4-(4-Bromo-1-methylimidazol-5-yl)benzonitrile ():
    • Substituent: Bromo-imidazole group.
    • Key Differences: The bromine atom and imidazole ring introduce steric bulk and electron-withdrawing effects, making this compound suitable for targeting NSD2-PWWP1 protein interactions in medicinal chemistry .
    • Synthesis: Suzuki-Miyaura coupling and bromination.
  • 4-(2-Phenylthiazol-4-yl)benzonitrile ():
    • Substituent: Phenylthiazole group.
    • Key Differences: The thiazole ring enhances aromaticity and polarity, contributing to antifungal activity. Synthesized via Hantzsch condensation .

B. Halogenated and Electron-Withdrawing Groups

  • 4-Methoxy-2-(trifluoromethyl)benzonitrile ():
    • Substituent: Trifluoromethyl and methoxy groups.
    • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability. Molecular weight: 201.15 g/mol, compared to 159.19 g/mol for 4-(2-Methoxyethenyl)benzonitrile .

C. Polar and Protic Groups

  • 4-(2-Hydroxyethyl)benzonitrile ():
    • Substituent: Hydroxyethyl group.
    • Key Differences: The hydroxy group improves solubility in polar solvents, making it valuable in life science applications. Molecular weight: 147.17 g/mol .

A. Medicinal Chemistry

  • NSD2-PWWP1 Inhibitors (): Bromo-imidazole derivatives show inhibitory activity against epigenetic targets, unlike the methoxyethenyl analog, which may lack direct bromine-mediated interactions .
  • Antifungal Agents (): Thiazole-containing benzonitriles exhibit growth inhibition against Candida spp., suggesting that this compound could be modified for similar applications .
  • Aromatase Inhibitors (): Letrozole intermediates with triazole groups demonstrate nanomolar potency, whereas the methoxyethenyl group may offer alternative binding modes .

B. Materials Science

  • Photophysical Properties (): Thiophene-based benzonitriles exhibit solvent-dependent fluorescence, suggesting that the conjugated ethenyl group in this compound could enable tunable optoelectronic properties .

Physical and Chemical Properties

Property This compound 4-Methoxy-2-(trifluoromethyl)benzonitrile 4-(2-Hydroxyethyl)benzonitrile
Molecular Weight (g/mol) 159.19 201.15 147.17
Key Functional Groups Methoxyethenyl Trifluoromethyl, Methoxy Hydroxyethyl
Polarity Moderate (conjugated system) High (electron-withdrawing CF₃) High (protic -OH)
Potential Applications Medicinal chemistry, materials Pharmaceuticals, agrochemicals Life sciences, drug delivery

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methoxyethenyl)benzonitrile, and what key reaction conditions influence yield and stereochemistry?

  • Methodological Answer: A widely used method involves palladium-catalyzed cross-coupling reactions. For example, a Heck-type coupling can introduce the methoxyethenyl group to the benzonitrile core. Key conditions include:
  • Catalyst: Palladium diacetate (0.05 equiv) under nitrogen atmosphere .
  • Solvent: Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
  • Temperature: Heating at 60°C for 36 hours optimizes yield (reported up to 55% in analogous syntheses) .
  • Steric/Electronic Effects: Substituents on the boronate or styryl precursors can influence E/Z isomer ratios, as seen in NMR analysis of related compounds (e.g., 83:17 E:Z ratio in 4-[2-(4-nitrophenyl)ethenyl]benzonitrile) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer:
  • NMR:
  • ¹H NMR: Distinct vinyl proton signals (δ 6.5–7.5 ppm) and methoxy group protons (δ ~3.8 ppm) confirm the substituents. Coupling constants (e.g., J = 16 Hz for trans-vinyl protons) differentiate E/Z isomers .
  • ¹³C NMR: Nitrile carbon appears at ~115 ppm, while the methoxy carbon resonates near 55 ppm .
  • IR: Stretching frequencies for C≡N (~2230 cm⁻¹) and C=C (~1600 cm⁻¹) validate functional groups. Potential Energy Distribution (PED) analysis via DFT can correlate experimental and theoretical vibrational modes .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential respiratory irritancy (common in nitrile-containing compounds) .
  • Storage: Under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do variations in synthetic protocols (e.g., catalyst choice, solvent system) impact the formation of E/Z isomers in this compound derivatives?

  • Methodological Answer:
  • Catalyst Screening: Palladium(II) vs. nickel(0) catalysts may alter stereoselectivity. For example, Pd(OAc)₂ favors trans-coupling in Heck reactions .
  • Solvent Effects: Polar solvents (e.g., DMF) stabilize transition states, increasing E-isomer prevalence. Non-polar solvents may favor Z-isomers due to steric hindrance .
  • Additives: Bases like NaHCO₃ improve yield by neutralizing acidic byproducts, while phase-transfer agents (e.g., tetrabutylammonium chloride) enhance reaction homogeneity .

Q. What computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound, and how do they correlate with experimental data?

  • Methodological Answer:
  • DFT Workflow:

Geometry optimization using B3LYP/6-311+G(d,p) basis set.

Vibrational frequency analysis to assign IR/Raman bands (e.g., C≡N stretch at 2230 cm⁻¹) .

Frontier Molecular Orbital (FMO) analysis to predict sites for nucleophilic/electrophilic attacks (e.g., nitrile group as electron-deficient center) .

  • Validation: Compare computed NMR chemical shifts (<±0.5 ppm deviation) and UV-Vis spectra with experimental data to refine computational models .

Q. How can contradictory data regarding the biological activity of this compound derivatives be systematically analyzed to identify structure-activity relationships (SAR)?

  • Methodological Answer:
  • Data Normalization: Control variables (e.g., assay type, cell line) when comparing activities. For example, HIV replication inhibition studies show varying IC₅₀ values depending on substituent position (e.g., 3-hydroxyphenyl vs. 4-methoxyphenyl derivatives) .
  • QSAR Modeling: Use Hammett constants or steric parameters to quantify electronic/steric effects of substituents. For instance, electron-withdrawing groups on the phenyl ring may enhance binding to kinase targets .
  • Statistical Tools: Multivariate regression or machine learning (e.g., Random Forest) to identify dominant factors driving activity .

Q. What strategies optimize cross-coupling reactions involving this compound to enhance regioselectivity and minimize side products?

  • Methodological Answer:
  • Substrate Design: Use directing groups (e.g., boronate esters) to control coupling positions. For example, Suzuki-Miyaura reactions with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile derivatives improve regioselectivity .
  • Catalyst Tuning: Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination in Heck reactions .
  • In Situ Monitoring: TLC or LC-MS to track reaction progress and terminate before side-product formation .

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